



Application Notes and Protocols: α-PHP Hydrochloride

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Compound of Interest		
Compound Name:	a-PHP, Crystal	
Cat. No.:	B594210	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the available chemical data and synthetic protocols for α -Pyrrolidinohexiophenone hydrochloride (α -PHP HCl). While specific single-crystal X-ray crystallography data for the hydrochloride salt of α -PHP is not readily available in the public domain, this guide offers a generalized protocol for the crystallographic analysis of similar small molecule hydrochloride salts. Detailed synthetic procedures and available spectroscopic data for α -PHP are presented to support researchers in their study of this compound.

Chemical and Physical Properties of α -PHP

 α -Pyrrolidinohexiophenone (α -PHP) is a synthetic stimulant of the cathinone class.[1][2] It is a homolog of α -PVP, with an extended alkyl side chain.[1]

IUPAC Name: 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one[3][4][5] Molecular Formula: C₁₆H₂₃NO[1] [3][4][5] Molar Mass: 245.36 g/mol [3][4] Appearance: Can vary from transparent, whitish, or yellowish crystals to a beige or brownish powder.[2][4][6] The hydrochloride salt is often a crystalline solid.[4]

Synthesis of α-PHP Hydrochloride

The synthesis of α -PHP hydrochloride typically involves a two-step process starting from hexanophenone.[7][8][9]



Experimental Protocol: Synthesis of α -PHP Hydrochloride

Step 1: α-Bromination of Hexanophenone

- Dissolve hexanophenone in a suitable solvent such as dichloromethane (CH₂Cl₂).[8][9]
- Initiate the reaction by adding a small amount of bromine.[8][9]
- Slowly add a stoichiometric equivalent of bromine in the same solvent to the reaction mixture while stirring.[8]
- After the addition is complete, continue stirring for a short period.
- Remove the solvent under vacuum to yield crude 2-bromo-hexanophenone.[8]

Step 2: Reaction with Pyrrolidine and Salt Formation

- Dissolve the crude 2-bromo-hexanophenone in a solvent like tetrahydrofuran (THF).[8]
- Add pyrrolidine dropwise to the solution and stir the mixture at room temperature overnight.
 [8]
- Acidify the reaction mixture with hydrochloric acid (e.g., 10% HCl) and wash with a non-polar solvent like diethyl ether to remove unreacted starting material.[8]
- Basify the aqueous layer with a base such as sodium carbonate (Na₂CO₃) and extract the α-PHP free base with an organic solvent like ethyl acetate.[8]
- Wash the organic extract with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain crude α-PHP oil.[8]
- Dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like methanol or isopropanol.[7][8][9]
- Collect the precipitated α-PHP hydrochloride by filtration.



Methodological & Application

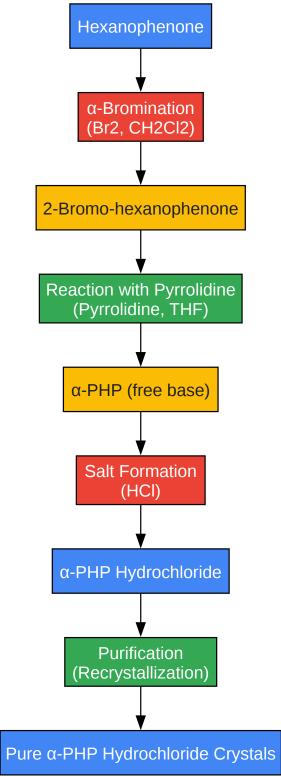
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• Purify the product by recrystallization from a suitable solvent system, such as diethyl ether/2-propanol or acetonitrile.[7][8]

Synthesis Workflow for α -PHP Hydrochloride



Synthesis of α -PHP Hydrochloride



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Caption: A diagram illustrating the synthetic pathway to α -PHP hydrochloride.



Spectroscopic Data

The following table summarizes available spectroscopic data for α -PHP. This data is crucial for the structural confirmation of the synthesized compound.

Spectroscopic Data for α-PHP Analogues	
Technique	Observations for α -PHP Analogues (as HCl salts)
¹ H NMR (DMSO-d ₆)	δ (ppm) 10.24-10.59 (br s, 1H, NH ⁺), 7.49-8.10 (m, 4H, ArH), 5.42-5.55 (m, 1H, CH), 2.97-3.64 (m, 4H, pyrrolidine CH ₂), 1.87-2.09 (m, 6H, pyrrolidine CH ₂ and alkyl CH ₂), 0.74-1.27 (m, 7H, alkyl CH ₂ and CH ₃). Note: Specific shifts vary depending on the aromatic substituent.[7]
Mass Spectrometry (MS)	Product ion spectra are available and can be used for identification and metabolite profiling. [10]
Elemental Analysis	Calculated and found values for C, H, and N are reported for various analogues and are within 0.4% of theoretical values.[7]

General Protocol for X-ray Crystallography of a Small Molecule Hydrochloride Salt

As specific crystallographic data for α -PHP hydrochloride was not found, the following provides a general protocol for obtaining such data.

1. Crystal Growth

- Method: Slow evaporation, vapor diffusion, or cooling of a saturated solution are common techniques.
- Solvents: A range of solvents and solvent mixtures should be screened. For hydrochloride salts, polar solvents like ethanol, methanol, acetonitrile, or mixtures with less polar solvents



like ethyl acetate or diethyl ether can be effective.

Procedure:

- \circ Dissolve the purified α -PHP hydrochloride in a minimal amount of a suitable hot solvent to create a saturated solution.
- Allow the solution to cool slowly to room temperature.
- If no crystals form, allow the solvent to evaporate slowly over several days.
- Alternatively, use vapor diffusion by placing a small vial of the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

2. X-ray Data Collection

- Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm).
- Mount the crystal on a goniometer head.
- Place the goniometer on the X-ray diffractometer.
- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
- Center the crystal in the X-ray beam.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- 3. Structure Solution and Refinement
- Integrate the diffraction data to obtain a list of reflection intensities.
- Determine the unit cell parameters and the crystal system.
- Determine the space group.



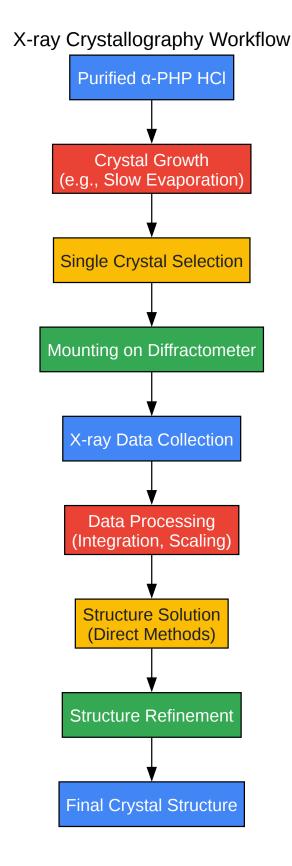




- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
- Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

Experimental Workflow for X-ray Crystallography





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Caption: A generalized workflow for determining the crystal structure of a small molecule.



Molecular Structure of α-PHP

The molecular structure of α -PHP features a phenyl group attached to a hexanone backbone, with a pyrrolidine ring at the alpha position to the carbonyl group.

Molecular Structure of α-PHP

Caption: A 2D representation of the α -PHP molecule.

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